Cas no 262450-65-7 (3-Bromo-5-methoxybenzaldehyde)

3-ブロモ-5-メトキシベンズアルデヒドは、芳香族アルデヒドの一種であり、分子式C8H7BrO2で表される有機化合物です。ブロモ基とメトキシ基がメタ位に配置されたベンズアルデヒド誘導体で、医薬品中間体や有機合成の重要な構築ブロックとして利用されます。特にパラ位が空いているため、さらなる官能基導入が可能であり、複雑な化合物合成における多様性が特徴です。高い反応性を持つアルデヒド基を有し、Grignard反応や縮合反応などに適しています。結晶性が良好で取り扱いやすく、有機溶媒への溶解性にも優れています。

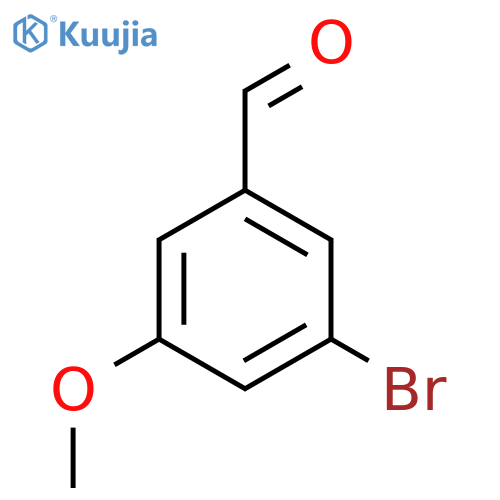

3-Bromo-5-methoxybenzaldehyde structure

商品名:3-Bromo-5-methoxybenzaldehyde

CAS番号:262450-65-7

MF:C8H7BrO2

メガワット:215.043981790543

MDL:MFCD06797975

CID:253342

PubChem ID:10608698

3-Bromo-5-methoxybenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-BROMO-5-METHOXY BENZALDEHYDE

- 3-Bromo-5-methoxy-benzaldehyde

- Benzaldehyde, 3-bromo-5-methoxy-

- 3-bromanyl-5-methoxy-benzaldehyde

- 3-Bromo-5-formylanisole

- 5-Bromo-3-methoxybenzaldehyde

- 5-Bromo-m-anisaldehyde

- Benzaldehyde,3-bromo-5-methoxy

- 3-bromo-5-methoxybenzaldehyde

- 3-Bromo-5-methoxybenzaldehyde

-

- MDL: MFCD06797975

- インチ: 1S/C8H7BrO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3

- InChIKey: GCXBEEKTPWZHJN-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=O)C=C(C=1)OC

計算された属性

- せいみつぶんしりょう: 213.96300

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

じっけんとくせい

- PSA: 26.30000

- LogP: 2.27020

3-Bromo-5-methoxybenzaldehyde セキュリティ情報

3-Bromo-5-methoxybenzaldehyde 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

3-Bromo-5-methoxybenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014000271-5g |

3-Bromo-5-methoxybenzaldehyde |

262450-65-7 | 95% | 5g |

$316.37 | 2023-09-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B96890-25g |

3-Bromo-5-methoxybenzaldehyde |

262450-65-7 | 95% | 25g |

¥743.0 | 2023-09-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1313-25G |

3-bromo-5-methoxybenzaldehyde |

262450-65-7 | 97% | 25g |

¥ 778.00 | 2023-03-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067423-5g |

3-Bromo-5-methoxybenzaldehyde |

262450-65-7 | 98% | 5g |

¥323 | 2023-04-14 | |

| abcr | AB309671-25 g |

3-Bromo-5-methoxybenzaldehyde, 95%; . |

262450-65-7 | 95% | 25g |

€518.00 | 2023-04-26 | |

| TRC | B685215-10000mg |

3-Bromo-5-methoxybenzaldehyde |

262450-65-7 | 10g |

$ 1642.00 | 2023-04-18 | ||

| Enamine | EN300-174785-100.0g |

3-bromo-5-methoxybenzaldehyde |

262450-65-7 | 95% | 100g |

$992.0 | 2023-06-03 | |

| eNovation Chemicals LLC | D953520-10g |

Benzaldehyde, 3-bromo-5-methoxy- |

262450-65-7 | 98% | 10g |

$95 | 2024-06-07 | |

| TRC | B685215-10g |

3-Bromo-5-methoxybenzaldehyde |

262450-65-7 | 10g |

$ 1360.00 | 2022-06-06 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B859802-1g |

3-Bromo-5-Methoxybenzaldehyde |

262450-65-7 | ≥98% | 1g |

131.40 | 2021-05-17 |

3-Bromo-5-methoxybenzaldehyde 関連文献

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

262450-65-7 (3-Bromo-5-methoxybenzaldehyde) 関連製品

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:262450-65-7)3-Bromo-5-methoxybenzaldehyde

清らかである:99%

はかる:100g

価格 ($):375.0